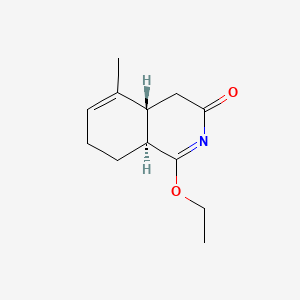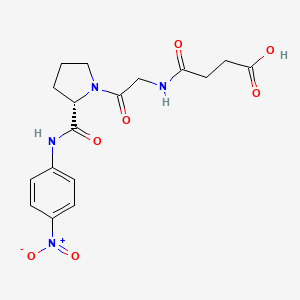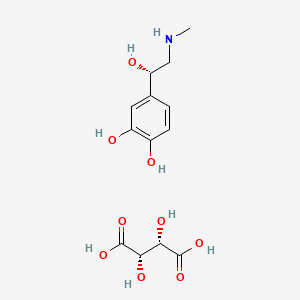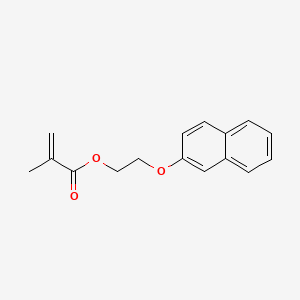![molecular formula C10H26O5S2Si2 B571074 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol CAS No. 114637-24-0](/img/structure/B571074.png)
3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol is a chemical compound with the molecular formula C10H26OS2Si2 and a molecular weight of 282.6 g/mol. This compound is primarily used in research settings and has various applications in chemistry and industry.
Preparation Methods
The synthesis of 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol involves the reaction of dimethoxy(3-sulfanylpropyl)silane with dimethoxysilylpropane-1-thiol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Research into its potential therapeutic applications, particularly in the development of antioxidant drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This compound can also form disulfide bonds, which are important in protein folding and stability.
Comparison with Similar Compounds
Similar compounds to 3-[[Dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol include:
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol: This compound has similar structural features but different substituents on the silicon atoms.
4,4,6,6-Tetramethyl-5-oxa-4,6-disila-nonan-1,9-dithiol: Another organosilicon compound with thiol groups, used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
CAS No. |
114637-24-0 |
|---|---|
Molecular Formula |
C10H26O5S2Si2 |
Molecular Weight |
346.603 |
IUPAC Name |
3-[[dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol |
InChI |
InChI=1S/C10H26O5S2Si2/c1-11-18(12-2,9-5-7-16)15-19(13-3,14-4)10-6-8-17/h16-17H,5-10H2,1-4H3 |
InChI Key |
KKUKYGMQYBNPJI-UHFFFAOYSA-N |
SMILES |
CO[Si](CCCS)(OC)O[Si](CCCS)(OC)OC |
Synonyms |
1-Propanethiol, 3,3-(1,1,3,3-tetramethoxy-1,3-disiloxanediyl)bis- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Oxazolo[5,4-g]indole](/img/structure/B570991.png)
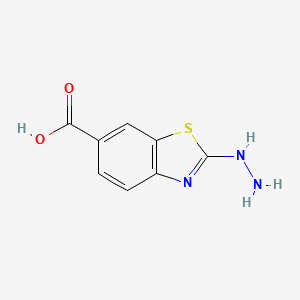
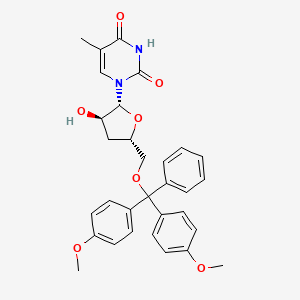

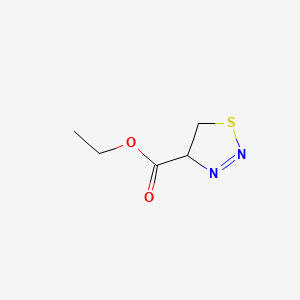
![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)
